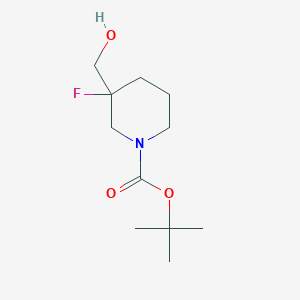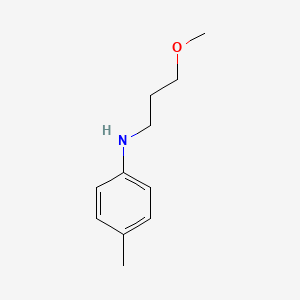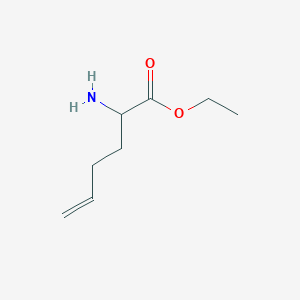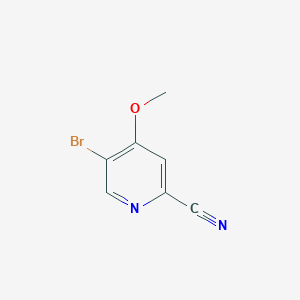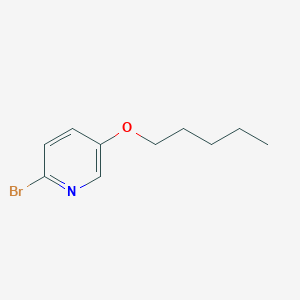
2-溴-5-(戊氧基)吡啶
描述
2-Bromo-5-(pentyloxy)pyridine is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-(pentyloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(pentyloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 羰基化合物的α-溴化反应是有机化学中的一个重要课题。 然而,由于合适的溴化试剂缺乏,其在本科实验中的应用受到限制 .
- 然而,这些化合物在水中的稳定性很差。 研究2-溴-5-(戊氧基)吡啶衍生物在硼基疗法中的稳定性和有效性可能很有价值 .
有机化学中的α-溴化反应
硼载体用于中子俘获治疗 (NCT)
作用机制
Mode of Action
The bromine atom in 2-Bromo-5-(pentyloxy)pyridine is a good leaving group, which means it could potentially undergo nucleophilic substitution reactions . The pyridine ring could also participate in various reactions due to its aromatic nature.
Biochemical Pathways
Without specific study data, it’s difficult to determine the exact biochemical pathways that 2-Bromo-5-(pentyloxy)pyridine might affect. Brominated compounds are often involved in halogenation reactions in organic synthesis .
Pharmacokinetics
Factors such as its molecular weight , and the presence of functional groups like the bromine atom and the pentyloxy group, would influence these properties.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of 2-Bromo-5-(pentyloxy)pyridine. For example, the bromine atom might be more likely to leave under certain conditions, influencing the compound’s reactivity .
生化分析
Biochemical Properties
2-Bromo-5-(pentyloxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds . The nature of these interactions involves the formation of stable complexes with palladium catalysts, facilitating the transmetalation process .
Cellular Effects
The effects of 2-Bromo-5-(pentyloxy)pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . Additionally, it has been reported to alter metabolic fluxes within cells, impacting overall cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Bromo-5-(pentyloxy)pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound has been shown to interact with palladium complexes, facilitating the oxidative addition and transmetalation steps in Suzuki–Miyaura coupling reactions . These interactions result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Bromo-5-(pentyloxy)pyridine in laboratory settings include its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have indicated that prolonged exposure to 2-Bromo-5-(pentyloxy)pyridine can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-(pentyloxy)pyridine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been identified, indicating the importance of careful dosage control in experimental settings.
Metabolic Pathways
2-Bromo-5-(pentyloxy)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic fluxes and alter the levels of specific metabolites within cells . Understanding these metabolic pathways is crucial for elucidating the overall biochemical effects of 2-Bromo-5-(pentyloxy)pyridine.
Transport and Distribution
The transport and distribution of 2-Bromo-5-(pentyloxy)pyridine within cells and tissues involve specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of 2-Bromo-5-(pentyloxy)pyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and overall impact on cellular function.
属性
IUPAC Name |
2-bromo-5-pentoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-3-4-7-13-9-5-6-10(11)12-8-9/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSSHSZZCVYHCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


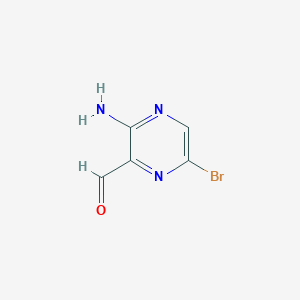
![2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B1528920.png)
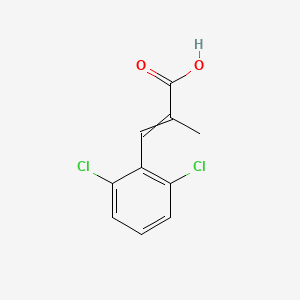
![Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1528923.png)

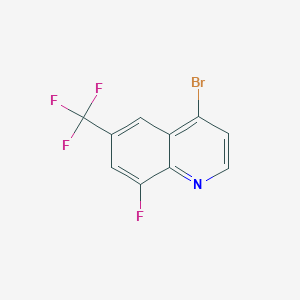
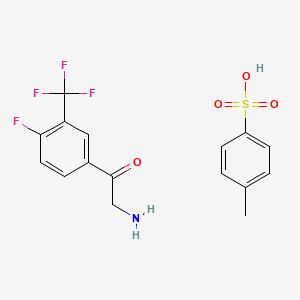
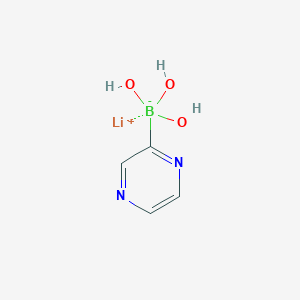
![1-[(Benzyloxy)methyl]-2-bromobenzene](/img/structure/B1528932.png)
![2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine](/img/structure/B1528935.png)
